molecular formula C25H32O9 B588408 Gutolactone CAS No. 152369-48-7

Gutolactone

Cat. No.: B588408
CAS No.: 152369-48-7
M. Wt: 476.522
InChI Key: WSUNNCJENRRPLS-DQVMPRLHSA-N
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Description

Gutolactone, chemically identified as 1,6-dihydroxyphenazine (CAS 69-48-7), is a heterocyclic aromatic compound with the molecular formula C₁₂H₈N₂O₂ and a molecular weight of 212.20 g/mol . Structurally, it features a phenazine backbone substituted with hydroxyl groups at the 1,6-positions (see Figure 1). Key physicochemical properties include:

  • Solubility: 0.18 g/L in water at 25°C.
  • Density: 1.505 ± 0.06 g/cm³ at 20°C.
  • Melting point: 278–279°C .

Properties

CAS No.

152369-48-7

Molecular Formula

C25H32O9

Molecular Weight

476.522

InChI

InChI=1S/C25H32O9/c1-10(2)6-15(27)34-17-19-24(5)21(30)16(28)18-23(4)12(11(3)7-13(26)20(23)29)8-14(33-22(17)31)25(18,19)9-32-24/h6-7,12,14,16-21,28-30H,8-9H2,1-5H3/t12-,14+,16+,17+,18+,19-,20+,21-,23-,24-,25+/m0/s1

InChI Key

WSUNNCJENRRPLS-DQVMPRLHSA-N

SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C)O)O)C)O

Synonyms

gutolactone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Gutolactone belongs to the phenazine family, which shares structural motifs with lactones and bioactive heterocycles. Below is a comparative analysis with three related compounds: Rugulactone , Kulactone , and DL-Pantolactone .

Table 1: Structural and Functional Comparison

Property This compound Rugulactone Kulactone DL-Pantolactone
Molecular Formula C₁₂H₈N₂O₂ Not specified* Not specified* C₆H₁₀O₃
CAS Number 69-48-7 Not provided 22611-36-5 Not provided**
Molecular Weight 212.20 g/mol Not specified Not specified 130.14 g/mol
Solubility 0.18 g/L (25°C) Not specified Not specified Highly water-soluble
Melting Point 278–279°C Not specified Not specified ~80–82°C
Key Structural Features 1,6-dihydroxyphenazine Lactone with bioactivity Undisclosed structure γ-lactone derivative
Synthesis Method Likely chemical synthesis Chemoenzymatic Not specified Chemical/enzymatic racemization
Applications Intermediate, materials Bioactive compound Undisclosed Vitamin B5 synthesis
Toxicity Low acute toxicity Not specified Not specified Non-irritating

Key Comparative Insights

Structural Diversity: this compound is a phenazine derivative with hydroxyl groups, contrasting with Rugulactone (a lactone) and DL-Pantolactone (a γ-lactone). Phenazines are known for redox activity, while lactones exhibit ring-strain reactivity . Kulactone (CAS 22611-36-5) lacks structural clarity in the evidence but is presumed to share lactone functional groups .

Synthetic Approaches :

  • Rugulactone employs a chemoenzymatic synthesis , combining chemical steps with enzymatic catalysis for stereochemical control, offering efficiency over traditional methods .
  • DL-Pantolactone is produced via racemization processes, critical for synthesizing pantothenic acid (vitamin B5) .

DL-Pantolactone is industrially significant in vitamin synthesis, contrasting with this compound’s niche use in materials science .

Stability and Safety: DL-Pantolactone is stable under ambient conditions but decomposes at elevated temperatures, releasing toxic fumes. This compound exhibits high thermal stability (m.p. 278–279°C), aligning with aromatic compound behavior .

Table 2: Functional Group and Application Comparison

Compound Functional Groups Primary Applications Key References
This compound Phenazine, hydroxyl Chemical intermediate
Rugulactone Lactone, bioactive moiety Pharmaceuticals
DL-Pantolactone γ-Lactone Vitamin B5 synthesis
Kulactone Undisclosed Undisclosed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gutolactone
Reactant of Route 2
Reactant of Route 2
Gutolactone

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